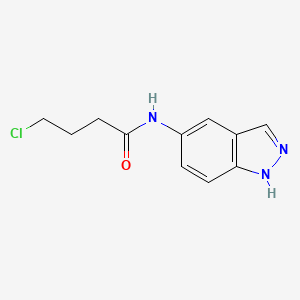
4-Chloro-N-1H-indazol-5-ylbutanamide
Vue d'ensemble
Description
4-Chloro-N-1H-indazol-5-ylbutanamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The presence of the indazole moiety in this compound contributes to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazole derivatives includes the cyclization of o-haloaryl-N-tosylhydrazones using transition metal catalysts such as copper or silver . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and an oxidizing atmosphere.
Industrial Production Methods
Industrial production of 4-Chloro-N-1H-indazol-5-ylbutanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-1H-indazol-5-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives.
Applications De Recherche Scientifique
4-Chloro-N-1H-indazol-5-ylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-1H-indazol-5-ylbutanamide involves its interaction with specific molecular targets and pathways. The indazole moiety can inhibit enzymes and receptors involved in disease processes. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The compound may also interact with other molecular targets, such as kinases and transcription factors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: A basic indazole compound with similar biological activities.
2H-indazole: Another tautomeric form of indazole with distinct properties.
N-(1H-indazol-5-yl)butanamide: A related compound without the chloro group.
Uniqueness
4-Chloro-N-1H-indazol-5-ylbutanamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.
Propriétés
Numéro CAS |
478828-56-7 |
|---|---|
Formule moléculaire |
C11H12ClN3O |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
4-chloro-N-(1H-indazol-5-yl)butanamide |
InChI |
InChI=1S/C11H12ClN3O/c12-5-1-2-11(16)14-9-3-4-10-8(6-9)7-13-15-10/h3-4,6-7H,1-2,5H2,(H,13,15)(H,14,16) |
Clé InChI |
OHIPEJCSRHQTAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)CCCCl)C=NN2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
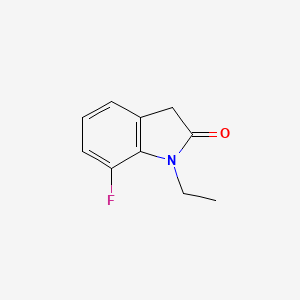
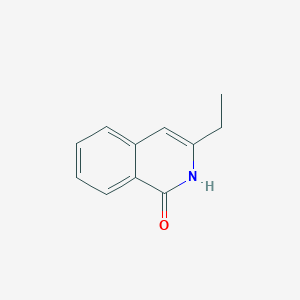
![4-Chloro-2-[(6-chloropyridin-2-yl)amino]benzonitrile](/img/structure/B8298676.png)
![[4-Methyl-2-(3-trifluoromethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B8298677.png)
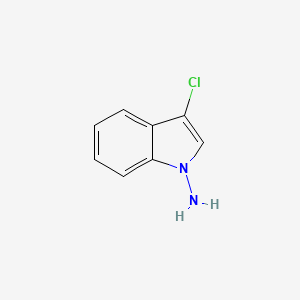
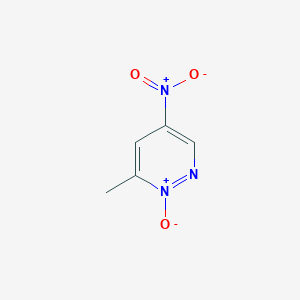
![diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate](/img/structure/B8298702.png)

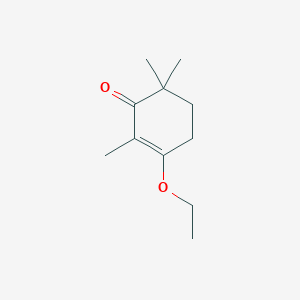
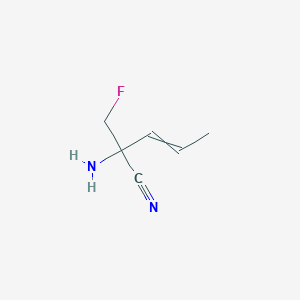
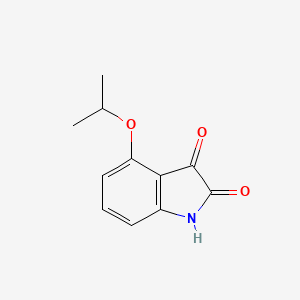
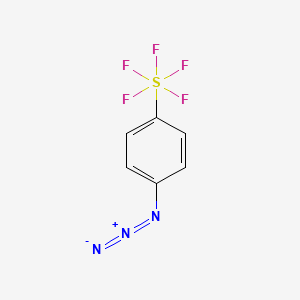
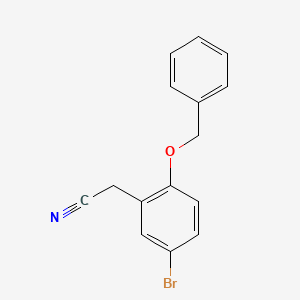
![Ethyl 2-[(acetyloxy)methyl]thiazole-4-carboxylate](/img/structure/B8298753.png)
